Cas no 721415-29-8 (4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID)

4-Chloro-3-(4-fluoro-phenylsulfamoyl)-benzoic acid is a sulfonamide-based benzoic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features both chloro and fluoro substituents, enhancing its reactivity and selectivity in synthetic pathways. The sulfamoyl linkage and carboxylic acid group provide versatile sites for further functionalization, making it a valuable intermediate in the development of bioactive compounds. This compound exhibits stability under standard conditions and demonstrates compatibility with various organic reactions, facilitating its use in multi-step synthesis. Its well-defined molecular architecture allows for precise modifications, supporting research in drug discovery and material science.
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID structure
721415-29-8 structure
商品名:4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID
CAS番号:721415-29-8
MF:C13H9NO4FSCl
メガワット:329.73126
CID:843963
PubChem ID:2341182

4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID 化学的及び物理的性質

名前と識別子

    • 4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID
    • EN300-04218
    • AKOS008941937
    • 4-Chloro-3-(N-(4-fluorophenyl)sulfamoyl)benzoicacid
    • SB83075
    • 4-chloro-3-[(4-fluorophenyl)sulfamoyl]benzoic Acid
    • 721415-29-8
    • Z45631383
    • 4-Chloro-3-(N-(4-fluorophenyl)sulfamoyl)benzoic acid
    • CS-0219510
    • J-514986
    • G35778
    • MDL: MFCD03949041
    • インチ: InChI=1S/C13H9ClFNO4S/c14-11-6-1-8(13(17)18)7-12(11)21(19,20)16-10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18)
    • InChIKey: ZNLCUHPLAHASPH-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)F)Cl

計算された属性

  • せいみつぶんしりょう: 328.9924848g/mol
  • どういたいしつりょう: 328.9924848g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 473
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290180-100mg
4-Chloro-3-[(4-fluorophenyl)sulfamoyl]benzoic acid
721415-29-8 97%
100mg
¥855.00 2024-05-02
Aaron
AR00FCXE-5g
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID
721415-29-8 95%
5g
$1047.00 2023-12-13
Aaron
AR00FCXE-50mg
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID
721415-29-8 95%
50mg
$83.00 2025-01-24
A2B Chem LLC
AH15494-250mg
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID
721415-29-8 95%
250mg
$132.00 2024-04-19
Aaron
AR00FCXE-250mg
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID
721415-29-8 95%
250mg
$152.00 2025-01-24
1PlusChem
1P00FCP2-100mg
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID
721415-29-8 95%
100mg
$134.00 2025-02-27
A2B Chem LLC
AH15494-5g
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID
721415-29-8 95%
5g
$818.00 2024-04-19
A2B Chem LLC
AH15494-10g
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID
721415-29-8 95%
10g
$1194.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290180-250mg
4-Chloro-3-[(4-fluorophenyl)sulfamoyl]benzoic acid
721415-29-8 97%
250mg
¥1331.00 2024-05-02
A2B Chem LLC
AH15494-50mg
4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID
721415-29-8 95%
50mg
$80.00 2024-04-19

4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACID 関連文献

4-CHLORO-3-(4-FLUORO-PHENYLSULFAMOYL)-BENZOIC ACIDに関する追加情報

Introduction to 4-Chloro-3-(4-Fluoro-Phenylsulfamoyl)-Benzoic Acid (CAS No: 721415-29-8)

The compound 4-Chloro-3-(4-Fluoro-Phenylsulfamoyl)-Benzoic Acid, identified by the CAS number 721415-29-8, is a highly specialized organic compound with significant applications in pharmaceutical research and development. This compound belongs to the class of benzoic acids, which are widely used in the synthesis of various bioactive molecules due to their versatile chemical properties.

The structure of 4-Chloro-3-(4-Fluoro-Phenylsulfamoyl)-Benzoic Acid comprises a benzoic acid backbone with two key substituents: a chlorine atom at the para position and a sulfonamide group attached to the meta position. The sulfonamide group itself is substituted with a fluorophenyl ring, adding further complexity and functionality to the molecule. This unique combination of functional groups makes the compound highly valuable in medicinal chemistry, particularly in the design of potential drug candidates.

Recent advancements in chemical synthesis have enabled researchers to explore novel methods for the preparation of this compound, enhancing its accessibility for large-scale production. The use of advanced catalytic systems and green chemistry principles has significantly improved the efficiency and sustainability of its synthesis process.

In terms of biological activity, 4-Chloro-3-(4-Fluoro-Phenylsulfamoyl)-Benzoic Acid has demonstrated promising results in preclinical studies, particularly in anti-inflammatory and anti-tumor assays. Its ability to modulate key cellular pathways involved in inflammation and cancer progression highlights its potential as a lead compound for drug development.

The incorporation of fluorine atoms into the structure further enhances the compound's pharmacokinetic properties, such as bioavailability and metabolic stability, which are critical factors for successful drug candidates. Additionally, the sulfonamide group plays a crucial role in improving solubility and enhancing interactions with target proteins.

Recent research has also focused on understanding the stereochemical aspects of this compound, particularly how its spatial arrangement influences its bioactivity. Studies have shown that subtle changes in stereochemistry can significantly impact the compound's efficacy and selectivity, providing valuable insights for future optimization efforts.

In conclusion, 4-Chloro-3-(4-Fluoro-Phenylsulfamoyl)-Benzoic Acid represents a cutting-edge molecule with immense potential in pharmaceutical research. Its unique structure, combined with advancements in synthetic methodologies and biological applications, positions it as a key player in the development of innovative therapeutic agents.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.